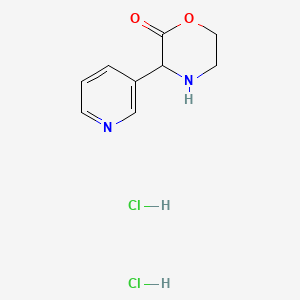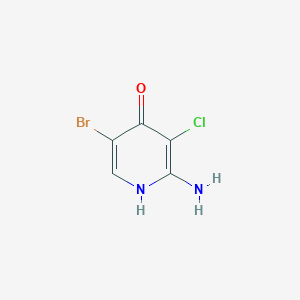
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Descripción general
Descripción
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl and a molecular weight of 226.70 g/mol . It appears as an off-white to beige solid and is known for its significant applications in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydro isoquinoline derivative is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Common reagents and conditions used in these reactions include dehydrating agents (phosphorus oxychloride, phosphorus pentoxide), reducing agents (sodium borohydride, sodium cyanoborohydride), and various catalysts for specific transformations . The major products formed from these reactions are typically derivatives of the quinoline or tetrahydroquinoline structures.
Aplicaciones Científicas De Investigación
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors involved in cancer cell proliferation .
Comparación Con Compuestos Similares
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride: This compound has a similar structure but with a methyl group instead of an acetyl group.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific acetyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs .
Propiedades
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDYFKUGPGQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)


![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)



![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)


